2-Aminomethylpyrimidine hydrochloride

描述

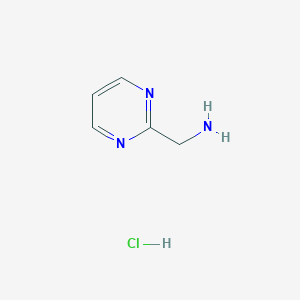

Structure

2D Structure

属性

IUPAC Name |

pyrimidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNKMZKAXJTLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591260 | |

| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372118-67-7 | |

| Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Aminomethylpyrimidine hydrochloride (CAS No: 372118-67-7). It is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental methodologies, and an examination of its application in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a key synthetic intermediate in the pharmaceutical industry.[1][2] It is recognized for its role as a building block in the development of therapeutic agents, including treatments for neurodegenerative disorders and erectile dysfunction.[3][4]

Identity and Structure

The fundamental identification and structural characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-Pyrimidinemethanamine, monohydrochloride | [2][5] |

| Synonyms | 2-Aminomethylpyrimidine HCl, (Pyrimidin-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-1,3-diazine hydrochloride | [4][6][7] |

| CAS Number | 372118-67-7 | [3][5][6] |

| Molecular Formula | C₅H₇N₃ • HCl (or C₅H₈ClN₃) | [3][5] |

| Molecular Weight | 145.59 g/mol (or 145.6 g/mol ) | [3][5] |

| Chemical Structure |  | |

| InChI Key | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [5] |

| SMILES | NCC1=NC=CC=N1.Cl | [5] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Crystalline solid; White powder | [5][8] |

| Melting Point | 220-230 °C | |

| Boiling Point | 218.7 °C at 760 mmHg | [4] |

| Flash Point | 86.1 °C | [4] |

| Vapor Pressure | 0.102 mmHg at 25 °C | [4] |

| Solubility | Excellent solubility in water; data in other common solvents is not readily available. | [1] |

| pKa | Data not readily available in literature. | |

| UV Absorption (λmax) | 246, 282 nm | [5] |

Application in Pharmaceutical Synthesis: Avanafil

A primary application of this compound is its role as a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[9] The pyrimidine (B1678525) moiety is a key structural component of the final active pharmaceutical ingredient (API). The following diagram illustrates a generalized synthetic pathway where 2-Aminomethylpyrimidine is coupled with a carboxylic acid intermediate to form Avanafil.

Caption: Synthetic pathway of Avanafil.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Skin Irritation | H315 | Causes skin irritation | [6][10] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6][10] |

| Storage | Store at room temperature in a dry, well-ventilated area, or at -20°C for long-term stability. Keep container tightly sealed. | [5] | |

| Stability | Stable for ≥ 4 years when stored at -20°C. |

Experimental Protocols

This section provides detailed methodologies for the determination of the key properties of this compound. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard digital melting point apparatus.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation : Ensure the this compound sample is completely dry and has been ground into a fine powder using a mortar and pestle.

-

Capillary Loading : Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Sample Packing : To pack the sample tightly at the bottom, drop the capillary tube (sealed end down) through a long, narrow glass tube onto a hard surface several times.

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating :

-

If the melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/min) to establish an approximate range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

For an accurate measurement, heat at a slow, controlled rate of 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.

-

-

Data Recording :

-

Record the temperature (T1) when the first drop of liquid is observed.

-

Record the temperature (T2) when the last solid crystal melts completely into a clear liquid.

-

-

Reporting : The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination (Qualitative & Semi-Quantitative)

This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.

Methodology:

-

Solvent Selection : Prepare a panel of common laboratory solvents of varying polarities (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO)).

-

Sample Preparation : Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean test tubes or vials.

-

Solvent Addition :

-

To the first vial, add the selected solvent (e.g., water) in incremental portions (e.g., 0.1 mL).

-

After each addition, vortex or agitate the vial vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to check for any undissolved solid particles.

-

-

Equilibration : If the solid does not dissolve immediately, allow the mixture to stand at a controlled temperature (e.g., 25°C) for a period to reach equilibrium, with intermittent shaking.

-

Classification : Continue adding solvent until the solid completely dissolves. Record the total volume of solvent required. The solubility can be classified based on standard pharmacopeia definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts, etc.) or reported semi-quantitatively (e.g., >100 mg/mL if 10 mg dissolves in <0.1 mL).

-

Repeat : Repeat the process for each selected solvent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a reversed-phase HPLC method to assess the purity of this compound.

Methodology:

-

Instrumentation and Columns :

-

HPLC System : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

-

-

Mobile Phase Preparation :

-

Aqueous Phase (A) : Prepare a buffer solution, such as 20 mM ammonium (B1175870) acetate, in HPLC-grade water. Adjust pH if necessary (e.g., to pH 4.0 with acetic acid). Filter through a 0.45 µm membrane filter.

-

Organic Phase (B) : Use HPLC-grade acetonitrile (B52724) or methanol.

-

-

Chromatographic Conditions (Example) :

-

Mobile Phase : Isocratic elution with a mixture like Acetonitrile:Buffer (40:60, v/v) or a gradient elution (e.g., 5% B to 95% B over 20 minutes) may be required for optimal separation from impurities.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Monitor at one of the compound's λmax values, such as 246 nm.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

-

Sample Preparation :

-

Accurately weigh about 10 mg of this compound.

-

Dissolve and dilute the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

Data Analysis :

-

Inject the prepared sample into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 372118-67-7 [chemicalbook.com]

- 4. Cas 372118-67-7,this compound | lookchem [lookchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 372118-67-7 Cas No. | 2-(Aminomethyl)pyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. CAS 372118-67-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound CAS 372118-67-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride

CAS Number: 372118-67-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrimidine hydrochloride, with the CAS number 372118-67-7, is a pivotal chemical intermediate in the landscape of modern pharmaceutical synthesis.[1][2] This heterocyclic amine, a pyrimidine (B1678525) derivative, serves as a crucial building block in the development of a range of therapeutic agents. Its structural features make it a valuable reagent for medicinal chemists, particularly in the synthesis of targeted therapies for conditions such as erectile dysfunction and neurodegenerative diseases.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically encountered as a crystalline solid.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[4]

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ · HCl | [2] |

| Molecular Weight | 145.6 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 220-230 °C | [5] |

| Purity | ≥98% | [2] |

| λmax | 246, 282 nm | [2] |

| Storage Temperature | -20°C | [2] |

| InChI Key | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [2] |

| SMILES | NCC1=NC=CC=N1.Cl | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the scientific literature and patents outline general synthetic strategies for aminopyrimidines. A common conceptual approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyrimidine.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a target drug molecule utilizing this compound as a key intermediate.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Avanafil (B1665834) Intermediate

This compound is notably used in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.

BACE1 Inhibitors for Alzheimer's Disease

A significant application of this compound is in the development of β-secretase (BACE1) inhibitors, a major therapeutic target in Alzheimer's disease research.[6][7] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[6][8]

The diagram below illustrates the central role of BACE1 in the processing of Amyloid Precursor Protein (APP) and the therapeutic goal of BACE1 inhibitors.

Experimental Protocols

The following is a representative, generalized experimental protocol for the coupling of an amine, such as 2-aminomethylpyrimidine, in the synthesis of a BACE1 inhibitor, drawn from principles in medicinal chemistry literature.

Objective: To synthesize a hypothetical BACE1 inhibitor via amide bond formation.

Materials:

-

This compound

-

A carboxylic acid-containing drug scaffold

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Acid Activation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid scaffold in anhydrous DMF.

-

Add the peptide coupling reagents (e.g., 1.1 equivalents of HATU). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, neutralize this compound with a suitable base (e.g., 1.1 equivalents of DIPEA) in anhydrous DMF.

-

Add the neutralized 2-aminomethylpyrimidine solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired final compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink or smoke when using this product.[3] Use only outdoors or in a well-ventilated area.[3] Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[3]

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Rinse mouth.[3]

-

Take off contaminated clothing and wash before reuse.[3]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 372118-67-7) is a versatile and valuable building block in pharmaceutical research and development. Its role as a key intermediate in the synthesis of drugs such as Avanafil and novel BACE1 inhibitors for Alzheimer's disease underscores its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in scale-up operations. The continued exploration of this and similar pyrimidine derivatives holds promise for the discovery of new and improved therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 3. pyrimidin-2-ylmethanamine hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. xinnuopharma.com [xinnuopharma.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Developing β-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Aminomethylpyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-aminomethylpyrimidine hydrochloride, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthetic routes for enhanced clarity.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for Avanafil.[1][2] Its structural features make it a valuable component in drug discovery and development. This guide explores the two principal synthetic strategies for its preparation: the conversion of a pre-functionalized chloromethylpyrimidine and the reduction of a cyanopyrimidine precursor.

Synthesis Pathway I: From 2-(Chloromethyl)pyrimidine (B1313406)

This pathway commences with the synthesis of the key intermediate, 2-(chloromethyl)pyrimidine hydrochloride, which is subsequently converted to the target primary amine.

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

Experimental Protocol (Adapted from Pyridine Analogue):

-

To a cooled (0°C) and stirred solution of thionyl chloride (4.1 mol), add 2-hydroxymethylpyrimidine (0.92 mol) portion-wise over 2 hours.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Remove the excess thionyl chloride under reduced pressure to yield the solid residue of 2-(chloromethyl)pyrimidine hydrochloride.[3]

| Reactant/Product | Molecular Weight | Moles | Molar Ratio | Yield |

| 2-Hydroxymethylpyrimidine | 110.12 g/mol | 0.92 | 1 | - |

| Thionyl Chloride | 118.97 g/mol | 4.1 | ~4.5 | - |

| 2-(Chloromethyl)pyrimidine HCl | 165.02 g/mol | - | - | ~100% (crude)[3] |

Conversion of 2-(Chloromethyl)pyrimidine to 2-Aminomethylpyrimidine

Two classical methods are particularly relevant for this transformation: the Delépine reaction and the Gabriel synthesis.

The Delépine reaction offers a direct route to primary amines from alkyl halides via a quaternary ammonium (B1175870) salt formed with hexamethylenetetramine (hexamine), followed by acid hydrolysis.[4][5]

Experimental Protocol:

-

React 2-(chloromethyl)pyrimidine hydrochloride with hexamethylenetetramine in a suitable solvent like chloroform.

-

The resulting quaternary ammonium salt precipitates and can be isolated by filtration.

-

Hydrolyze the salt by refluxing in a concentrated solution of hydrochloric acid in ethanol (B145695) to yield this compound.[5]

Logical Workflow for the Delépine Reaction:

The Gabriel synthesis is a robust method for preparing primary amines while avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Experimental Protocol:

-

React 2-(chloromethyl)pyrimidine hydrochloride with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) to form N-(pyrimidin-2-ylmethyl)phthalimide.

-

Cleave the resulting phthalimide derivative by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent (e.g., ethanol) to precipitate phthalhydrazide (B32825) and yield the free 2-aminomethylpyrimidine.

-

Treat the free amine with hydrochloric acid to obtain the hydrochloride salt.

| Reactant/Product | Key Reagents | Solvent | Key Conditions |

| N-Alkylation | Potassium Phthalimide | DMF | Reflux |

| Amine Liberation | Hydrazine Hydrate | Ethanol | Reflux |

| Salt Formation | Hydrochloric Acid | - | - |

Logical Workflow for the Gabriel Synthesis:

Synthesis Pathway II: From 2-Cyanopyrimidine (B83486)

This alternative pathway involves the synthesis of 2-cyanopyrimidine, followed by the reduction of the nitrile group to the primary amine.

Synthesis of 2-Cyanopyrimidine

2-Cyanopyrimidine can be prepared from 2-chloropyrimidine (B141910) via a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

-

Dissolve sodium cyanide (NaCN) and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO).

-

Add a solution of 2-chloropyrimidine in DMSO to the cyanide solution, maintaining the temperature below 30°C.

-

Upon completion of the reaction, the 2-cyanopyrimidine can be isolated by an extractive workup.[6]

| Reactant | Solvent | Catalyst | Temperature | Yield |

| 2-Chloropyrimidine | DMSO | DABCO | < 30°C | Nearly Quantitative[6] |

Reduction of 2-Cyanopyrimidine to 2-Aminomethylpyrimidine

The reduction of the nitrile functionality can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation is a common industrial method for the reduction of nitriles. For related cyanopyridines, palladium on charcoal (Pd/C) has been shown to be an effective catalyst.

Experimental Protocol (Adapted from Pyridine Analogue):

-

In a suitable reaction vessel, combine 2-cyanopyrimidine, a catalytic amount of 5% palladium on charcoal, and a solvent such as methanol.

-

Add concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete.[7][8]

-

Filter off the catalyst and concentrate the filtrate to obtain this compound.

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature |

| 2-Cyanopyrimidine | 5% Pd/C | Methanol | 1 atm | 20°C[7][8] |

Logical Workflow for Catalytic Hydrogenation:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound/372118-67-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Delepine reaction [organic-chemistry.org]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. chimia.ch [chimia.ch]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

Unraveling the Role of 2-Aminomethylpyrimidine Hydrochloride in Drug Discovery: A Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminomethylpyrimidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its significance lies in its role as a key synthetic intermediate in the development of potent and selective therapeutic agents. This technical guide will elucidate the function of this compound in the synthesis of prominent drug candidates, such as the phosphodiesterase type 5 (PDE5) inhibitor Avanafil and a class of β-secretase (BACE1) inhibitors for neurodegenerative disorders. The focus will be on the mechanism of action of the final active pharmaceutical ingredients (APIs) derived from this versatile scaffold.

The Role of this compound: A Synthetic Intermediate

Extensive literature review reveals that this compound is not characterized by its own biological activity or a specific mechanism of action. Instead, it serves as a foundational molecular fragment for the construction of more complex, biologically active molecules.[1][2][3] Its pyrimidine (B1678525) core is a common feature in numerous pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[4]

The primary utility of this compound is in multi-step organic synthesis, where the aminomethyl group and the pyrimidine ring provide reactive sites for the assembly of the final drug substance.[2]

Application in the Synthesis of Avanafil: A PDE5 Inhibitor

This compound is a key starting material in the synthesis of Avanafil, a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[2][3]

Mechanism of Action of Avanafil

Avanafil's therapeutic effect is achieved through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).

The signaling pathway initiated by sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and facilitating an erection.

By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Figure 1. Mechanism of action of Avanafil.

Application in the Synthesis of β-Secretase (BACE1) Inhibitors

This compound is also utilized as a reagent in the synthesis of spirocyclic acylguanidines, a class of compounds investigated as inhibitors of β-secretase (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.

Mechanism of Action of BACE1 Inhibitors

BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the N-terminus of the amyloid-β (Aβ) peptide sequence. This initial cleavage is the rate-limiting step in the production of Aβ peptides. Subsequent cleavage of the remaining APP fragment by γ-secretase releases Aβ peptides of varying lengths, which can then aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.

By inhibiting BACE1, these compounds prevent the initial cleavage of APP, thereby reducing the production of Aβ peptides and potentially slowing the progression of Alzheimer's disease.

Figure 2. Mechanism of action of BACE1 inhibitors.

Conclusion

References

An In-depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethylpyrimidine hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, synthesis methodologies, and applications in drug discovery and development. This document aims to serve as a valuable resource for researchers and professionals by consolidating existing data, presenting it in a structured format, and highlighting areas where further investigation is warranted.

Introduction

The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous synthetic drugs.[1][2] Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][3] this compound, with its reactive aminomethyl group appended to the pyrimidine core, represents a versatile synthon for the elaboration of more complex molecular architectures. Its principal and most well-documented application is as a key intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[4] This guide will delve into the technical details of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and online databases. The compound is typically an off-white to light yellow crystalline solid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 372118-67-7 | [5][6] |

| Molecular Formula | C₅H₈ClN₃ | [5][6] |

| Molecular Weight | 145.59 g/mol | [5][6] |

| Appearance | Light yellow crystal or crystalline powder | [7] |

| Boiling Point | 218.7°C at 760 mmHg | [8] |

| Flash Point | 86.1°C | [8] |

| Purity | Typically ≥98% | [9][10] |

| Storage | Inert atmosphere, Room Temperature | [5] |

| SMILES | Cl.NCC1=NC=CC=N1 | [6] |

| InChIKey | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [6] |

Synthesis and Characterization

While this compound is a commercially available intermediate, detailed experimental protocols for its synthesis are not extensively reported in peer-reviewed journals. However, its synthesis can be inferred from general principles of pyrimidine chemistry and patent literature. A plausible synthetic route is the reduction of 2-cyanopyrimidine (B83486).

Representative Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Cyanopyrimidine

-

Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reduction of 2-Cyanopyrimidine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-cyanopyrimidine in an anhydrous solvent (diethyl ether or THF) is prepared. The solution is cooled to 0°C in an ice bath.

-

Slowly, a solution or suspension of the reducing agent (e.g., LiAlH₄ in THF or a slurry of Pd/C in a suitable solvent for hydrogenation) is added to the cooled solution of 2-cyanopyrimidine.

-

The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-aminomethylpyrimidine.

-

Salt Formation: The crude 2-aminomethylpyrimidine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, the expected spectral features can be predicted based on its structure. Researchers are advised to acquire and interpret their own analytical data for confirmation of identity and purity. For comparison, the closely related compound 4-amino-5-aminomethyl-2-methylpyrimidine has been characterized and its data is available in databases like DrugBank.[11]

Applications in Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of more complex molecules with therapeutic potential.

Synthesis of Avanafil

This compound is a key starting material in the synthesis of Avanafil. The pyrimidin-2-ylmethanamine moiety is incorporated into the final drug structure. The general synthetic workflow is depicted below.

Caption: Role of 2-Aminomethylpyrimidine in Avanafil synthesis.

Other Potential Applications

The 2-aminomethylpyrimidine scaffold has been explored for the development of other biologically active compounds. For instance, it is a reagent for the synthesis of spirocyclic acylguanidines which have been investigated as beta-secretase inhibitors for the potential treatment of neurodegenerative disorders.[5][8] The diverse biological activities of pyrimidine derivatives, including anticancer and antimicrobial effects, suggest that this compound could be a valuable starting material for the discovery of novel therapeutic agents.[12][13]

Biological Activity

There is a significant lack of publicly available data on the specific biological activities of this compound itself. Most of the research has focused on the biological properties of the final compounds synthesized using this intermediate. Given the broad spectrum of activities exhibited by pyrimidine derivatives, it is plausible that this compound or its simple derivatives may possess some intrinsic biological effects, but this remains an area for future investigation.

Signaling Pathways

Due to the limited biological data, there is no information available in the literature regarding specific signaling pathways that may be modulated by this compound. Research into the biological effects of this compound would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, with its most prominent role being in the synthesis of the PDE5 inhibitor, Avanafil. While its physicochemical properties are reasonably well-documented, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic characterization. Furthermore, the intrinsic biological activity of this compound remains largely unexplored. This technical guide has consolidated the available information to provide a resource for researchers. It is clear that there are significant opportunities for further research to fill the existing knowledge gaps, particularly in developing and publishing a robust synthetic methodology and in exploring the potential biological activities of this and related aminomethylpyrimidine derivatives. Such studies could unlock new applications for this versatile building block in drug discovery and development.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 372118-67-7 [chemicalbook.com]

- 6. 1-(PYRIMIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 372118-67-7 [matrix-fine-chemicals.com]

- 7. 1-pyrimidin-2-ylmethanamine Hydrochloride CAS 372118-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Pyrimidin-2-ylmethanamine hydrochloride-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 9. caymanchem.com [caymanchem.com]

- 10. alchemypharm.com [alchemypharm.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Spectral Analysis of 2-Aminomethylpyrimidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrimidine hydrochloride is a key synthetic intermediate in pharmaceutical development, notably in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its structural and chemical properties is paramount for its effective utilization in drug discovery and manufacturing. Spectroscopic analysis provides a fundamental approach to elucidate and confirm the molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the atoms and bonds within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.9 | Doublet | 1H | H5 (pyrimidine ring) |

| ~7.5 | Triplet | 1H | H4 (pyrimidine ring) |

| ~4.2 | Singlet | 2H | -CH₂- (aminomethyl group) |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ (hydrochloride salt) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~165 | C2 (pyrimidine ring) |

| ~158 | C4/C6 (pyrimidine ring) |

| ~122 | C5 (pyrimidine ring) |

| ~45 | -CH₂- (aminomethyl group) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3200-2800 | Strong, Broad | N-H stretch | Ammonium (-NH₃⁺) |

| ~3100-3000 | Medium | C-H stretch | Aromatic (pyrimidine ring) |

| ~2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~1650-1550 | Medium-Strong | C=N and C=C stretch | Pyrimidine ring |

| ~1500-1400 | Medium | N-H bend | Ammonium (-NH₃⁺) |

| ~1450 | Medium | CH₂ bend (scissoring) | Methylene group |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

Ionization Mode: Electron Impact (EI)

| m/z Ratio | Proposed Fragment Ion |

| 109 | [M-HCl]⁺ (molecular ion of the free base) |

| 108 | [M-HCl-H]⁺ |

| 94 | [C₄H₄N₂]⁺ (pyrimidine ring fragment) |

| 80 | [C₄H₄N₂ - N]⁺ |

| 53 | [C₃H₃N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for a solid organic amine hydrochloride like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the -NH₃⁺ protons should disappear or significantly decrease in intensity.[1]

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [2]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] The mixture should be a fine, homogeneous powder.

-

Place a portion of the powdered mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.[2]

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

-

Ionization (Electron Impact - EI):

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. SpectralAnalysis: Software for the Masses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminomethylpyrimidine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Aminomethylpyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 372118-67-7), a synthetic intermediate used in pharmaceutical research. The following sections detail the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

GHS Pictograms:

Toxicological Properties

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | GHS Classification | Description of Effect |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of the substance may cause harmful effects.[1] |

| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin can cause inflammation and irritation.[1] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Contact with the eyes can result in significant irritation.[1] |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |

Experimental Protocols for Hazard Determination

The GHS classifications are based on data derived from standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The following are descriptions of the likely methodologies used to determine the hazards of this substance.

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals (typically rats, often female). A starting dose is administered to a small group of animals.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.

-

-

Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute oral toxicity. For Category 4, the estimated LD50 would be between 300 and 2000 mg/kg body weight.

Skin Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 g or 0.5 mL amount of the test substance is applied to a small patch of skin and covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is washed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of the skin reactions is scored. A mean score of ≥2.3 and ≤4.0 for erythema or edema across the animals would result in a "Category 2 (Irritant)" classification.[2]

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

This protocol evaluates the potential of a substance to cause eye irritation or serious eye damage.

-

Principle: The test substance is instilled into the eye of an experimental animal (typically an albino rabbit).

-

Procedure:

-

A single dose of the substance (0.1 mL of liquid or 0.1 g of solid) is placed in the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

-

Endpoint: The severity of eye reactions is scored. A substance that produces a positive response of corneal opacity ≥1, iritis ≥1, or conjunctival redness ≥2, which is fully reversible within 21 days, is classified as "Category 2A (Irritant)".[3]

Safety and Handling

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Table 3: Personal Protective Equipment Recommendations [1]

| PPE Category | Specification | Purpose |

| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |

| Body Protection | Laboratory coat. | Protects skin from accidental contact. |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Prevents inhalation of dust. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage is at room temperature.[4]

Emergency Procedures

Table 4: First Aid Measures [1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into sewers and public waters. Notify emergency services.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

Visual Guides

The following diagrams illustrate key safety workflows and logical relationships relevant to handling this chemical.

Caption: GHS Hazard and Response Flowchart.

Caption: Laboratory Chemical Handling Workflow.

References

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. As a key building block, 2-Aminomethylpyrimidine hydrochloride offers a versatile starting point for the synthesis of diverse pyrimidine derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. It details structure-activity relationships (SAR), particularly in the context of kinase inhibition, and provides specific experimental protocols for synthesis and biological evaluation. Notably, this document explores the role of pyrimidine derivatives as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and presents quantitative data and visual workflows to support researchers in the field of drug discovery.

Introduction: The Prominence of Pyrimidines in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with pyrimidine derivatives holding a privileged position.[1] The pyrimidine nucleus is a core component of essential biological molecules like nucleic acids (cytosine, thymine, and uracil), which makes it a biocompatible and effective scaffold for drug design.[1] Synthetic modifications to the pyrimidine ring have led to the creation of drugs with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

This compound (CAS: 372118-67-7) is a crucial synthetic intermediate used in the creation of complex pharmaceutical molecules.[2][3] Its structure, featuring a reactive aminomethyl group attached to the pyrimidine ring, allows for straightforward derivatization, making it an invaluable tool for building libraries of novel compounds for drug screening.[2] A prominent example of its application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2][4][5]

Synthesis of 2-Aminomethylpyrimidine Derivatives

The synthesis of derivatives based on the 2-aminomethylpyrimidine core typically involves the reaction of the primary amine with a variety of electrophilic partners to form amides, sulfonamides, ureas, and other functional groups. A general synthetic approach is outlined below.

General Synthetic Workflow

The workflow for synthesizing a library of N-substituted 2-(aminomethyl)pyrimidine derivatives for screening purposes can be generalized as follows:

Caption: General workflow for the synthesis of a derivative library.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the closely related 2-aminopyrimidine (B69317) scaffold have been extensively studied as inhibitors of various enzymes, particularly protein kinases. The insights gained from these studies are highly relevant for designing inhibitors based on the 2-aminomethylpyrimidine core.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common factor in diseases like cancer.[6] The pyrimidine ring is an effective "hinge-binding" motif, mimicking the adenine (B156593) core of ATP to anchor inhibitors within the enzyme's active site.[6]

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[7][8] Consequently, developing inhibitors that target kinases within this pathway is a major focus of cancer drug discovery.[9][10]

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Quantitative SAR Data

The following tables summarize the in vitro activity of various 2-aminopyrimidine derivatives against different biological targets. This data illustrates how structural modifications influence inhibitory potency.

Table 1: 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors [11]

| Compound ID | Structure (Modification on 2-amino-4-chloro-pyrimidine) | IC₅₀ (µM) ± SEM |

| 24 | N-(3-Nitrophenyl) | 2.8 ± 0.10 |

| 8 | N-(3-Chlorophenyl) | 72.0 ± 6.20 |

| 9 | N-(4-Chlorophenyl) | 126.43 ± 6.16 |

| 23 | N-(2,4-Dinitrophenyl) | 257.0 ± 4.18 |

| 22 | N-(4-Nitrophenyl) | 300.25 ± 12.5 |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

Data sourced from a study on 2-aminopyrimidine derivatives, which serves as a model for potential derivatization of 2-aminomethylpyrimidine.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of pyrimidine derivatives.

General Procedure for Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a solvent-free method for synthesizing N-substituted 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine (B145751).[11]

-

Reactant Preparation: Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol) in a reaction vessel.

-

Reaction: Heat the mixture under solvent-free conditions at 80–90 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate (B1210297) solvent system.

-

Work-up: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. Add distilled water to the reaction mixture to induce precipitation.

-

Isolation: Filter the resulting precipitate and wash it thoroughly with cold water.

-

Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR, Mass Spectrometry, and elemental analysis.[11]

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[6][12]

Caption: Workflow for an in vitro kinase inhibition assay.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[12]

-

Dilute the purified recombinant target kinase to its optimal concentration (determined empirically) in a suitable kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[12]

-

Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. The ATP concentration is often set near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.[12]

-

-

Assay Procedure:

-

To the wells of a white, opaque 384-well plate, add the test compound dilutions or DMSO for control wells.

-

Add the diluted kinase solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Stop the reaction by adding a reagent that simultaneously halts kinase activity and depletes the remaining ATP.

-

Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate to allow the signal to stabilize.

-

Measure the luminescence using a compatible plate reader.[12]

-

-

Data Analysis:

-

The amount of light produced is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for the synthesis of novel pyrimidine derivatives with significant therapeutic potential. The established importance of the broader 2-aminopyrimidine scaffold in kinase inhibition, particularly against cancer-relevant targets in pathways like PI3K/Akt/mTOR, provides a strong rationale for the continued exploration of derivatives from this core structure. The synthetic and screening protocols provided in this guide offer a framework for researchers to design, synthesize, and evaluate new chemical entities. Future work should focus on generating extensive SAR data for derivatives specifically incorporating the aminomethyl linker to build upon the success of molecules like Avanafil and to uncover new therapeutic agents for a range of diseases.

References

- 1. protocols.io [protocols.io]

- 2. medkoo.com [medkoo.com]

- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avanafil: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avanafil - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Aminomethylpyrimidine Hydrochloride

This guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2-Aminomethylpyrimidine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the computational approaches to understanding the molecule's electronic structure and physicochemical properties, as well as generalized experimental protocols for its synthesis and characterization.

Introduction

This compound (CAS No: 372118-67-7) is a key pharmaceutical intermediate, notably utilized in the synthesis of various active pharmaceutical ingredients (APIs), including Avanafil.[1] Its pyrimidine (B1678525) core makes it a valuable building block in medicinal chemistry.[1] Understanding the theoretical and experimental characteristics of this compound is crucial for optimizing its use in synthetic pathways and for the rational design of new therapeutic agents.

This guide will delve into quantum chemical calculations, including Density Functional Theory (DFT), to predict the molecular geometry, electronic properties, and reactivity of this compound. Furthermore, it will present generalized experimental protocols for its synthesis and characterization.

Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular structure, stability, and reactivity, which can guide experimental work.

2.1. Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective method for studying organic molecules is Density Functional Theory (DFT), often with the B3LYP functional.[2][3] The choice of basis set is crucial for accuracy, with Pople-style basis sets like 6-311++G(d,p) being widely used for their balance of accuracy and computational cost.[4][5]

The general workflow for a theoretical study of this compound is as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Avanafil via Amide Coupling with 2-Aminomethylpyrimidine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil (B1665834), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for the treatment of erectile dysfunction. Its synthesis involves a key final step wherein (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is coupled with 2-aminomethylpyrimidine hydrochloride. This application note provides a detailed protocol for this critical amide bond formation, along with relevant quantitative data and a schematic representation of the synthetic workflow. Additionally, the mechanism of action of Avanafil is illustrated through a signaling pathway diagram.

Introduction

The chemical structure of Avanafil is characterized by a pyrimidine (B1678525) core. A crucial step in its synthesis is the formation of an amide bond between the pyrimidine-5-carboxylic acid derivative and the primary amine of 2-aminomethylpyrimidine.[1][2] This reaction is typically facilitated by peptide coupling reagents to activate the carboxylic acid, enabling nucleophilic attack by the amine. This document outlines a laboratory-scale protocol for this synthesis, focusing on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling agents.[3][4][5][6][7]

Key Intermediates

| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | 330785-84-7 | C18H20ClN5O4 | 421.84 |

| This compound | 372118-67-7 | C5H8ClN3 | 145.59 |

Experimental Protocol: Amide Coupling Reaction

This protocol details the final step in the synthesis of Avanafil, which is the coupling of the carboxylic acid intermediate with this compound.

Materials:

-

(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Methanol (B129727) (for recrystallization)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

-

To this solution, add this compound (1.1 equivalents) and HOBt (1.2 equivalents).

-

Add triethylamine or diisopropylethylamine (2.5 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture for 10-15 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add EDC-HCl (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may present as an oily residue.

Purification:

-

The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure Avanafil.

-

The fractions containing the pure product are combined and the solvent is evaporated.

-

The resulting solid is then recrystallized from methanol to yield pure Avanafil as a white to off-white crystalline solid.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis of Avanafil. It is important to note that yields can vary based on the scale of the reaction and the specific conditions employed.

| Parameter | Value | Reference |

| Yield (after chromatography) | Varies; often requires optimization | General observation from patents |

| Yield (after recrystallization) | 45% - 75% | [8] |

| Purity (HPLC) | >99% | [9] |

| Melting Point | 162°C | [8] |

Avanafil Synthesis Workflow

Caption: Synthetic workflow for Avanafil.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

Avanafil exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. The signaling cascade is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum of the penis.

References

- 1. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 2. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC | CoLab [colab.ws]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: 2-Aminomethylpyrimidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrimidine hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrimidine (B1678525) core is a privileged scaffold, capable of mimicking the purine (B94841) bases of nucleic acids and participating in crucial hydrogen bonding interactions with various biological targets.[3] This has led to its incorporation into numerous drug candidates and approved pharmaceuticals, most notably in the development of kinase inhibitors, enzyme inhibitors, and receptor antagonists. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in medicinal chemistry research.

Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules with therapeutic potential. The amino group provides a reactive handle for a variety of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions.

Kinase Inhibitors

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[4] Derivatives of 2-aminomethylpyrimidine have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.